
Ioversol
Overview
Description
Ioversol is a nonionic, monomeric, low-osmolar iodinated contrast medium (LOCM) widely used in radiographic imaging to enhance the visibility of blood vessels, organs, and soft tissues during computed tomography (CT), angiography, and urography . It contains 350–350 mg iodine/mL and has an osmolality of 702 mOsm/kg·H₂O at 37°C, which is significantly lower than high-osmolar ionic agents but higher than iso-osmolar contrast media (IOCM) like iodixanol . Its molecular structure minimizes ionic interactions, reducing risks of hemodynamic instability and adverse drug reactions (ADRs) .
Its clinical applications span cardiac, cerebral, and hepatic imaging, with diagnostic efficacy rated as "good to excellent" in 89.3% of cases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ioversol involves the alkylation of 5-chloroacetamino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-phthalamine with chloroethanol in the presence of an inorganic alkali. This reaction produces a reaction liquor, which can be further processed without separation by adding anhydrous sodium acetate . Another method involves the reaction of 5-amido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with alpha-acetoxyacetyl chloride, followed by hydrolysis and subsequent alkylation with chloroethanol .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet medical standards .
Chemical Reactions Analysis
Types of Reactions
Ioversol primarily undergoes substitution reactions due to the presence of iodine atoms and hydrophilic groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as chloroethanol and inorganic alkalis.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various iodinated derivatives and hydrophilic compounds, which retain the contrast-enhancing properties of this compound .
Scientific Research Applications
Ioversol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medical research, it is used to study the effects of contrast media on various physiological processes and to develop new imaging techniques . In chemistry, this compound serves as a model compound for studying the behavior of organoiodine compounds. In biology, it is used to investigate cellular responses to contrast agents, including proinflammatory activation and oxidative stress . Industrial applications include its use in the development of new diagnostic tools and imaging technologies .
Mechanism of Action
Ioversol works by absorbing X-rays more effectively than surrounding tissues, creating a stark contrast on the resulting images. Upon administration, it is distributed through the bloodstream to various tissues and organs. The iodine atoms in this compound attenuate X-rays, enhancing the contrast between vessels and normal tissues, allowing for detailed visualization of internal structures .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical Properties of Ioversol and Comparable Agents
Contrast Agent | Class | Osmolality (mOsm/kg·H₂O) | Viscosity (mPa·s at 37°C) | Iodine Content (mg/mL) |
---|---|---|---|---|
This compound | Nonionic, monomeric | 702 | 5.8 | 320–350 |
Iohexol | Nonionic, monomeric | 640–780 | 6.1–10.6 | 300–350 |
Iopamidol | Nonionic, monomeric | 524–796 | 3.0–9.1 | 250–370 |
Iodixanol | Nonionic, dimeric | 290 | 11.8 | 320 |
Ioxaglate | Ionic, dimeric | 600 | 7.5 | 320 |
Key findings:
- This compound’s osmolality and viscosity are intermediate between IOCM (e.g., iodixanol) and other LOCM (e.g., iohexol). This balance reduces endothelial irritation while maintaining imaging clarity .
- Compared to ionic agents (e.g., ioxaglate), this compound causes less calcium chelation , minimizing hemodynamic disturbances like hypotension .
Table 2: Incidence of Adverse Events (AEs) Across Contrast Media
Contrast Agent | HSRs (%) | Severe ADRs (%) | PC-AKI Incidence (%) | Gastrointestinal Disorders (%) |
---|---|---|---|---|
This compound | 0.13–0.66 | 0.02 | 7.5–28.9* | 8.0 |
Iohexol | 0.27–0.99 | 0.03–0.48 | 10.5–25.3 | 6.0 |
Iopamidol | 0.15–0.70 | 0.05–0.40 | 8.2–24.1 | 5.5 |
Iodixanol | 0.20–0.85 | 0.01–0.30 | 2.7–15.0 | 2.5 |
Ethiodized Oil | 0.10–0.50 | 0.01 | N/A | 12.0 |
PC-AKI = Post-contrast acute kidney injury; *Varies by patient risk factors
Key findings:
- Hypersensitivity: this compound has a lower HSR incidence than iohexol and iodixanol, attributed to its nonionic structure reducing complement activation .
- PC-AKI: Risk with this compound is comparable to other LOCM (e.g., iohexol, iopamidol) but higher than IOCM (e.g., iodixanol) in high-risk patients (e.g., chronic kidney disease) .
- Gastrointestinal effects : this compound causes more frequent gastrointestinal disorders (8%) compared to other LOCM (6%) due to direct mucosal irritation .
Imaging Efficacy
Table 3: Diagnostic Performance in Specific Procedures
†Hysterosalpingography
Key findings:
- In hepatic angiography , this compound’s higher iodine content improves tumor detection compared to iopamidol .
- Ethiodized poppyseed oil outperforms this compound in HSG image quality but poses long-term risks like uterine iodine retention .
Hemodynamic and Hematologic Effects
- Platelet inhibition: this compound reduces platelet adhesion and P-selectin expression comparably to iodixanol, minimizing thrombotic risks during vascular procedures .
Critical Considerations and Limitations
Cross-reactivity: this compound shares structural similarities with other nonionic monomers (e.g., iohexol), posing a 5–10% risk of cross-reactive HSRs in sensitized patients .
iopamidol in moderate-risk cohorts .
Conflicting evidence : Some in vitro studies report superior biocompatibility for iopamidol (e.g., erythrocyte morphology), though clinical relevance remains unclear .
Biological Activity
Ioversol is a nonionic, low-osmolar X-ray contrast agent primarily used in radiographic imaging to enhance the visualization of vascular structures and organs. Its biological activity encompasses various aspects, including its pharmacokinetics, cytotoxicity, mutagenicity, and overall safety profile in both human and animal studies. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.
Pharmacokinetics
This compound is characterized by a rapid distribution phase followed by a slower elimination phase. The pharmacokinetics of this compound conform to an open two-compartment model. Following intravascular administration, the biological half-life is approximately 1.5 hours, with more than 95% of the administered dose excreted via the kidneys within 24 hours. The peak urine concentration occurs within the first two hours post-injection, indicating efficient renal clearance .
Parameter | Value |
---|---|
Biological Half-Life | ~1.5 hours |
Urinary Excretion | >95% within 24 hours |
Peak Urine Concentration | 2 hours post-injection |
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated in various in vitro models. In studies involving renal tubular cells (LLC-PK1), this compound demonstrated lower cytotoxicity compared to ionic contrast agents such as ioxithalamate. Specifically, cell viability was significantly higher with this compound at concentrations of 49.25 mM and 98.5 mM compared to the ionic counterpart .
Another study examined the effects on cultured bovine aorta endothelial cells (ECs) and smooth muscle cells (SMCs). This compound showed more pronounced effects on SMCs than on ECs, indicating a differential impact on vascular cell types .
Mutagenicity and Toxicology
Extensive toxicological assessments have indicated that this compound does not exhibit mutagenic properties. In various assays, including the microbial reverse mutation assay and mammalian chromosomal aberration assay, this compound was not found to induce mutagenicity . Furthermore, reproductive and developmental toxicity studies in rodents revealed no teratogenic effects or significant reproductive impairments at doses up to 3.2 g I/kg/day .
The medium lethal dose (LD50) for acute intravenous toxicity in mice and rats was determined to be approximately 17 g I/kg and 15 g I/kg, respectively . Subacute toxicity studies indicated only mild renal tubular changes at high doses after prolonged exposure.
Safety Profile
This compound's safety profile has been established through clinical trials and post-marketing surveillance. Adverse reactions are generally mild, with a low incidence of severe reactions reported . Importantly, animal studies indicate that this compound does not cross the blood-brain barrier or cause significant endothelial damage .
Case Studies
- Renal Function Impact : In a study using an isolated perfused rat kidney model, this compound (20 mg I/ml) was shown to affect renal hemodynamics through endothelin-mediated pathways, suggesting a need for caution in patients with pre-existing renal conditions .
- Biodistribution Studies : Research involving dogs demonstrated biexponential blood clearance patterns for this compound, with significant recovery in urine within two hours post-injection, reinforcing its renal excretion pathway .
Q & A
Basic Research Questions
Q. What key pharmacokinetic properties of ioversol influence its safety profile in clinical imaging?
this compound's non-ionic structure (C₁₈H₂₄I₃N₃O₉, molecular weight 807.11 g/mol) and low osmolality reduce interactions with biological membranes, minimizing endothelial irritation and nephrotoxicity . Comparative studies show it stimulates less endothelin release than iothalamate, reducing renal vasoconstriction in rats . Researchers should prioritize these properties when evaluating safety in preclinical models.
Q. What validated animal models are used to assess this compound’s neurovascular safety?
Rodent models (e.g., anesthetized rats) are standard for evaluating blood-brain barrier (BBB) integrity post-administration. Key parameters include histopathological analysis of BBB permeability, measurement of intracellular reactive oxygen species (ROS), and calcium flux in endothelial cells . These models confirm this compound’s minimal neurovascular disruption at clinical doses.
Q. What methodologies are recommended for monitoring acute adverse reactions to this compound in clinical trials?
Follow PRISMA guidelines for systematic reviews: track immediate hypersensitivity (HSRs) and delayed reactions (e.g., post-contrast acute kidney injury, PC-AKI) using standardized criteria. Monitor serum creatinine (sCr) at baseline and 48–72 hours post-administration, alongside adverse event grading (e.g., mild, moderate, severe) .
Q. How does this compound’s chemical stability impact storage protocols in research settings?
High-performance liquid chromatography (HPLC) studies show this compound remains stable for 24 hours in solution at room temperature. Use Ultimate LP-C8 columns with acetonitrile:water (4:95) mobile phase for quality control. Store lyophilized powder at 4°C, protected from light, to prevent iodine dissociation .
Q. What biomarkers detect early contrast-induced kidney injury (CI-AKI) in this compound-administered patients?
Urinary biomarkers—κ and α₁-microglobulin (U-κ, Uα₁-MG), retinol-binding protein (UTRF), and plasma cystatin C (CysC)—show significant elevation at doses >200 mL. Collect samples pre-procedure and at 6, 12, and 24 hours post-administration for sensitivity .
Advanced Research Questions
Q. How can HPLC be optimized for precise quantification of this compound in complex matrices?
Use iso-elution with a flow rate of 1.0 mL/min and detection at 254 nm. Validate linearity (80–120 µg/mL range) and precision (RSD <2%). For biological samples (e.g., hemodialysates), employ online desalination tubes to enhance signal-to-noise ratios by 178× and mitigate sodium adduct interference .
Q. How do conflicting findings on this compound’s nephrotoxicity inform clinical trial design?
Meta-analyses reveal PC-AKI incidence varies with baseline renal function and hydration status. Stratify trials by glomerular filtration rate (eGFR <45 mL/min/1.73m²) and limit single-dose thresholds to ≤200 mL. Use propensity score matching to adjust for confounders like diabetes .
Q. How can CEST MRI leverage this compound for tumor microenvironment pH mapping?
this compound’s pH-dependent chemical exchange saturation transfer (CEST) effects enable extracellular pH (pHe) quantification in tumors. Calibrate in vitro using ratiometric signals between 6.0–7.8 pH, then validate in vivo in MMTV-Erbb2 breast cancer models. Apply Lorentzian fitting to CEST spectra for pHe differentiation between tumor and normal tissue .
Q. What experimental approaches reconcile discrepancies in this compound’s endothelial effects across models?
In vitro studies report ROS-mediated apoptosis, while in vivo data show vascular tolerance. Use co-culture systems (endothelial cells + smooth muscle cells) to simulate in vivo conditions. Measure endothelin-1 release and nitric oxide modulation under shear stress to bridge mechanistic gaps .
Q. What computational models predict this compound’s biodistribution in multi-organ imaging?
Pharmacokinetic models incorporating renal clearance (t₁/₂ ~2 hours) and hepatic excretion pathways can simulate biodistribution. Use finite element analysis to account for patient-specific factors (e.g., cardiac output, capillary permeability). Validate against SPECT/CT data in hepatoma models .
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDBBAQNWSUWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045521 | |
Record name | Ioversol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water soluble | |
Record name | Ioversol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87771-40-2, 8771-40-2 | |
Record name | Ioversol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioversol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioversol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ioversol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ioversol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOVERSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182°C | |
Record name | Ioversol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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